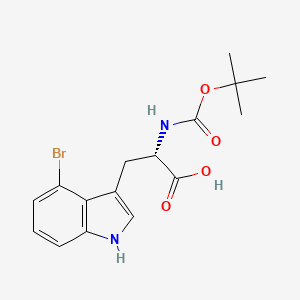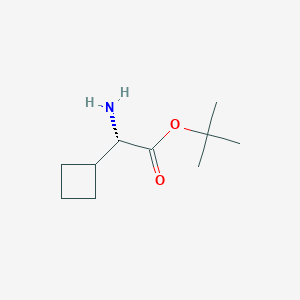
3-Azido-n-boc-d-alanine methyl ester
描述
3-Azido-n-boc-d-alanine methyl ester: is a chemical compound with the molecular formula C9H16N4O4. It is a derivative of alanine, an amino acid, and features an azido group (-N3) and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its unique reactivity and protective properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-n-boc-d-alanine methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of d-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Esterification: The carboxyl group of the protected amino acid is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Azidation: The hydroxyl group is converted to an azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: The azido group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or hydrogen gas with a palladium catalyst.
Deprotection: Trifluoroacetic acid in dichloromethane (DCM).
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Conversion to the corresponding amine.
Deprotection: Formation of the free amine.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in peptide synthesis for the introduction of azido groups.
Biology:
- Utilized in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
- Acts as a precursor for the synthesis of bioactive peptides and proteins.
Medicine:
- Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
- Used in the preparation of diagnostic agents for imaging and detection.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the development of novel polymers and coatings.
作用机制
The mechanism of action of 3-Azido-n-boc-d-alanine methyl ester primarily involves its reactivity as an azido compound. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science. The Boc protecting group ensures the stability of the amino group during synthetic transformations, which can be selectively removed under acidic conditions to reveal the free amine.
相似化合物的比较
3-Iodo-n-boc-d-alanine methyl ester: Similar structure but with an iodine atom instead of an azido group.
N-Boc-d-alanine methyl ester: Lacks the azido group, making it less reactive in certain synthetic applications.
3-Azido-l-alanine methyl ester: The l-enantiomer of the compound, which may exhibit different reactivity and biological activity.
Uniqueness: 3-Azido-n-boc-d-alanine methyl ester is unique due to the presence of both the azido group and the Boc protecting group. This combination allows for selective reactivity and protection during synthetic processes, making it a valuable intermediate in organic synthesis and peptide chemistry.
属性
IUPAC Name |
methyl (2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(15)12-6(5-11-13-10)7(14)16-4/h6H,5H2,1-4H3,(H,12,15)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHFAIHTQFEOMY-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN=[N+]=[N-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















